unlabeled L-phenylalanine chemical properties for metabolic research
unlabeled L-phenylalanine chemical properties for metabolic research
This guide provides an in-depth exploration of the chemical properties of unlabeled L-phenylalanine and its application in metabolic research. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of L-phenylalanine, its metabolic significance, and practical methodologies for its analysis.
Core Chemical and Physical Properties of L-Phenylalanine
L-phenylalanine is an essential aromatic amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its chemical structure, consisting of a benzyl side chain attached to the α-carbon, dictates its unique properties and biological roles.
Physicochemical Characteristics
Understanding the fundamental physicochemical properties of L-phenylalanine is paramount for its effective use in experimental settings. These properties influence everything from solvent selection and sample preparation to the choice of analytical instrumentation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Melting Point | 270-275 °C (decomposes) | [3] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Taste & Odor | Slight bitter taste, odorless | [2][3] |
| pKa₁ (α-carboxyl) | ~1.83 - 2.2 | [2] |
| pKa₂ (α-amino) | ~9.08 - 9.13 | [2] |
| Isoelectric Point (pI) | ~5.48 | Calculated |
| LogP | -1.38 | [2] |
| Optical Rotation [α]25/D | -34.2° (c=2 in H₂O) | [3] |
Expert Insight: The zwitterionic nature of L-phenylalanine at physiological pH, a consequence of its acidic carboxyl and basic amino groups, is a critical consideration. This property governs its solubility in aqueous solutions and its interaction with other molecules. The negative LogP value indicates its hydrophilic nature, which is a key factor in designing extraction protocols from biological matrices.
Solubility and Stability
The solubility and stability of L-phenylalanine are crucial for preparing standards, formulating cell culture media, and ensuring the integrity of samples during storage and analysis.
-
Water Solubility: L-phenylalanine has a moderate solubility in water, which increases with temperature.[4] At 25 °C, its solubility is in the range of 1-5 g/100 mL.[3]
-
Solubility in Other Solvents: It is sparingly soluble in methanol.[2] The solubility of L-phenylalanine in aqueous solutions can be significantly decreased by the addition of anti-solvents like ethanol, a principle that can be exploited for its precipitation and crystallization.[4] Conversely, the presence of salts like sodium chloride can increase its solubility.[4]
-
Stability: L-phenylalanine is a stable compound but is incompatible with strong oxidizing agents. Aqueous solutions are not recommended for storage for more than one day to prevent degradation. For long-term storage, it should be kept as a crystalline solid at -20°C, where it is stable for at least four years.[5]
Causality in Experimental Choices: The choice of solvent for stock solutions and experimental buffers is directly influenced by these properties. For instance, preparing a concentrated stock solution might require heating the aqueous solvent. However, for long-term stability, it is advisable to prepare fresh solutions or store aliquots at low temperatures. The impact of co-solutes like salts and organic solvents on solubility must be considered when working with complex biological fluids.
Metabolic Significance of L-Phenylalanine
L-phenylalanine is a central player in numerous metabolic pathways, serving as a precursor for several critical biomolecules. Its metabolism is a key area of investigation in various physiological and pathological states.
Major Metabolic Fates
In the body, L-phenylalanine has three primary fates:
-
Incorporation into Proteins: As a proteinogenic amino acid, it is a fundamental building block for protein synthesis.[6]
-
Conversion to Tyrosine: This is the major catabolic pathway, catalyzed by the enzyme phenylalanine hydroxylase (PAH). L-tyrosine is then a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), melanin, and thyroid hormones.[7]
-
Conversion to Phenylpyruvic Acid: Under conditions of PAH deficiency, such as in the genetic disorder phenylketonuria (PKU), L-phenylalanine is transaminated to phenylpyruvic acid.[6][8] The accumulation of phenylalanine and its metabolites in PKU leads to severe neurological damage.[1]
The flux of L-phenylalanine in the body, particularly its appearance from protein breakdown in a postabsorptive state, is a valuable measure of whole-body proteolysis.[9]
Caption: General workflow for L-phenylalanine analysis in metabolic research.
Step-by-Step Protocol: Sample Preparation from Human Plasma
This protocol provides a self-validating system for the extraction of L-phenylalanine from plasma, a common matrix in metabolic studies. The inclusion of an internal standard is crucial for accurate quantification.
Objective: To extract L-phenylalanine from human plasma for subsequent analysis by LC-MS/MS.
Materials:
-
Human plasma sample
-
Internal Standard (IS): L-Phenylalanine-¹³C₉,¹⁵N₁
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent protein degradation.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels) to the plasma sample. The IS corrects for variability in extraction efficiency and instrument response.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The ACN precipitates the proteins, while the formic acid helps to maintain the stability of the analyte.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the L-phenylalanine and internal standard, and transfer it to a clean tube or an HPLC vial.
-
Evaporation and Reconstitution (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase of the LC-MS system. This step improves the limit of detection.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Analytical Techniques
Several analytical techniques can be employed for the detection and quantification of L-phenylalanine.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity. It allows for the accurate quantification of L-phenylalanine even in complex biological matrices. [10][11]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the amino acid to increase its volatility. It provides excellent chromatographic resolution and sensitivity. [12]* High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method involves pre- or post-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA). It is a cost-effective and sensitive method. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantification without the need for chromatographic separation. It is particularly useful for stable isotope tracer studies. [13][14] Mass Spectrometry Data for L-Phenylalanine:
| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Source |
| Positive ESI | 166.1 [M+H]⁺ | 120.1, 103.1, 91.1 | [13][15] |
| Negative ESI | 164.1 [M-H]⁻ | 119.1, 73.1 | [2] |
NMR Spectroscopy Data for L-Phenylalanine (in D₂O):
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.33 - 7.43 |
| α-Proton | 3.99 |
| β-Protons | 3.13, 3.29 |
| Source:[13] |
Conclusion and Future Perspectives
Unlabeled L-phenylalanine is a cornerstone analyte in metabolic research, providing critical insights into protein metabolism, neurotransmitter synthesis, and the pathophysiology of diseases like phenylketonuria. A thorough understanding of its chemical properties is fundamental to the design and execution of robust and reproducible experiments. The methodologies outlined in this guide provide a framework for the accurate and reliable quantification of L-phenylalanine in various biological matrices. Future research will likely focus on the development of even more sensitive and high-throughput analytical methods, as well as the application of metabolomic approaches to further unravel the complex metabolic networks in which L-phenylalanine plays a central role.
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